molecular formula C15H21NO5 B14078238 (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid

Cat. No.: B14078238
M. Wt: 295.33 g/mol
InChI Key: DROMKHRRVLLBPM-UHFFFAOYSA-N
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Description

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a 4-methylphenyl group. These functional groups contribute to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Hydroxy Group: The hydroxy group is introduced through a stereoselective reduction of a corresponding ketone or aldehyde intermediate.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is incorporated via a nucleophilic substitution reaction, often using a suitable aryl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different stereoisomers or to remove the Boc protecting group.

    Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like aryl halides and bases (e.g., sodium hydride, NaH) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction can lead to the removal of the Boc group or formation of different stereoisomers.

Scientific Research Applications

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and drug candidates.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups play crucial roles in binding to enzymes or receptors, influencing their activity. The Boc protecting group can be selectively removed to expose the active amino group, allowing for further functionalization or interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetic acid
  • (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid

Uniqueness

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for selective interactions with other chiral molecules, making it valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name

2-hydroxy-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9-5-7-10(8-6-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROMKHRRVLLBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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